molecular formula C21H15NO3 B5772332 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5772332
M. Wt: 329.3 g/mol
InChI Key: LDEMGKOKWBTIGY-UHFFFAOYSA-N
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Description

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenoxybenzyl group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-phenoxybenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 120-140°C for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar synthetic routes as described above. the process is optimized for large-scale production by using continuous flow reactors and automated purification systems. The use of high-throughput screening methods allows for the efficient identification of optimal reaction conditions, leading to increased yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.

    Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted isoindole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized isoindole derivatives with additional functional groups.

    Reduction: Reduced isoindole derivatives with hydrogenated functional groups.

    Substitution: Substituted isoindole derivatives with various nucleophilic groups attached.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound shows promise in the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-(3-phenoxyphenyl)-substituted benzoxazoles: These compounds also contain a phenoxybenzyl group and exhibit similar biological activities.

    3-phenoxybenzoic acid derivatives: These compounds share the phenoxybenzyl moiety and have been studied for their pharmacological properties.

    Permethrin: A well-known insecticide that contains a phenoxybenzyl group and is used in various agricultural and public health applications.

The uniqueness of this compound lies in its isoindole core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(3-phenoxyphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMGKOKWBTIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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